molecular formula C22H20N4O4S3 B11673106 2-[(4-cyano-3-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 310418-21-4

2-[(4-cyano-3-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11673106
CAS No.: 310418-21-4
M. Wt: 500.6 g/mol
InChI Key: FIBLSZYJUFCRSS-UHFFFAOYSA-N
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Description

2-[(4-cyano-3-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic compound with a molecular formula of C22H20N4O4S3 and a molecular weight of 500.621 . This compound is notable for its unique structure, which includes multiple functional groups such as cyano, methoxyanilino, and isothiazolyl, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-cyano-3-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.

    Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water or methanol.

    Oxidation and Reduction Reactions: These reactions involve the transfer of electrons between molecules, often using reagents such as hydrogen peroxide or sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

2-[(4-cyano-3-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

2-[(4-cyano-3-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methoxyphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(4-cyano-3-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.

    Interacting with Receptors: Binding to cell surface receptors and modulating their activity.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(4-cyano-3-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methoxyphenyl)acetamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. This compound’s structure allows it to interact with a wide range of molecular targets, making it a versatile tool in scientific research.

Properties

CAS No.

310418-21-4

Molecular Formula

C22H20N4O4S3

Molecular Weight

500.6 g/mol

IUPAC Name

2-[[4-cyano-3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H20N4O4S3/c1-29-16-7-3-14(4-8-16)24-19(27)12-31-21-18(11-23)22(33-26-21)32-13-20(28)25-15-5-9-17(30-2)10-6-15/h3-10H,12-13H2,1-2H3,(H,24,27)(H,25,28)

InChI Key

FIBLSZYJUFCRSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=CC=C(C=C3)OC)C#N

Origin of Product

United States

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